Azulene-2-carbaldehyde
Description
Contextualization of Non-Benzenoid Aromatic Hydrocarbons
Aromatic compounds are a major class of organic molecules, traditionally associated with the six-membered benzene (B151609) ring. britannica.com However, the concept of aromaticity extends beyond benzenoid systems to include non-benzenoid aromatic hydrocarbons. vedantu.comslideshare.net These are cyclic, planar molecules with a continuous system of overlapping p-orbitals containing a specific number of π-electrons (4n+2, according to Hückel's rule), yet they lack a benzene ring in their core structure. britannica.comvedantu.com Azulene (B44059) is a classic example of a non-benzenoid aromatic compound, comprising a fused five-membered and seven-membered ring. vedantu.comtcichemicals.com Other examples include tropolone (B20159) and its derivatives, which have shown potential in medicinal applications. tcichemicals.com The study of non-benzenoid aromatics is a significant area of research, driven by their unique properties and potential applications in materials science and medicine. acs.orgmdpi.comnih.gov
Distinctive Electronic and Structural Features of the Azulene Core
Azulene, an isomer of the colorless naphthalene, is a striking deep blue compound. wikipedia.orgacs.org This color and its other unique properties arise from its unusual electronic structure. It is considered a 10-π electron system, which fulfills the criteria for aromaticity. wikipedia.orgacs.org A key feature of azulene is its significant dipole moment (approximately 1.08 D), which is uncharacteristic for an isomer of a nonpolar hydrocarbon like naphthalene. doi.orgmdpi.com This polarity stems from a zwitterionic character, where the seven-membered ring bears a partial positive charge (tropylium cation-like) and the five-membered ring a partial negative charge (cyclopentadienyl anion-like). doi.orgmdpi.com This electronic arrangement results in a small highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap and a notable spatial separation of these frontier orbitals. mdpi.comrsc.org The five-membered ring is electron-rich and thus nucleophilic, while the seven-membered ring is electron-deficient and electrophilic. mdpi.com This distinct reactivity pattern dictates the sites of chemical reactions on the azulene core. mdpi.com
Significance of Azulene-2-carbaldehyde as a Key Synthetic Intermediate and Building Block
The introduction of a formyl (aldehyde) group at the 2-position of the azulene nucleus gives rise to this compound. This functional group significantly enhances the synthetic utility of the azulene scaffold. The aldehyde group is highly reactive and serves as a versatile handle for a wide array of chemical transformations. It can participate in condensation reactions, aldol (B89426) additions, and other nucleophilic additions, allowing for the construction of more elaborate molecular structures. smolecule.com For instance, this compound can react with various nucleophiles to form azulenyl alcohols, which can be further converted to stable carbocations. smolecule.comrsc.org Its ability to undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expands its utility in creating functionalized azulene derivatives. smolecule.com These characteristics make this compound a crucial intermediate for synthesizing novel materials with interesting optical and electronic properties, as well as for exploring potential applications in medicinal chemistry. smolecule.com
Historical Trajectories and Current Research Landscape in Azulene Chemistry
The history of azulene dates back to the 15th century, with the isolation of the blue chromophore from chamomile. wikipedia.org However, its structure was only elucidated in the early 20th century by Lavoslav Ružička, and its first organic synthesis was achieved in 1937 by Placidus Plattner. wikipedia.org Early synthetic routes were often complex, but more efficient methods have since been developed, such as those starting from indane or involving the annulation of cyclopentadiene. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
azulene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-9-6-10-4-2-1-3-5-11(10)7-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIKTCZDRKBPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506453 | |
| Record name | Azulene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77627-18-0 | |
| Record name | Azulene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Azulene 2 Carbaldehyde and Its Derivatives
Direct Formylation and Oxidation Approaches to Azulene-2-carbaldehyde
The introduction of a formyl group at the 2-position of the azulene (B44059) nucleus presents a significant challenge due to the molecule's reactivity. Electrophilic substitution, such as Vilsmeier-Haack formylation, typically occurs at the 1- and 3-positions of the five-membered ring. mdpi.com Therefore, alternative strategies, including the oxidation of pre-functionalized azulenes, are often employed.
A practical method for synthesizing 2-formylazulenes involves the oxidation of 2-methylazulene (B1625034) derivatives. mdpi.com The α-methylene group of an alkyl substituent on the azulene ring can be transformed into a carbonyl group. nih.gov One effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which facilitates the conversion of the methyl group into a formyl group. mdpi.comnih.gov
Direct formylation can also be achieved under specific conditions. For instance, lithiation of a halogenated azulene followed by formylation with N,N-dimethylformamide (DMF) can introduce an aldehyde group. acs.org While direct formylation of the parent azulene at the 2-position is less common, these multi-step sequences starting from substituted azulenes provide viable routes to this compound. smolecule.comacs.org
| Precursor | Reagents | Product | Notes |
| 2-Methylazulene | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | This compound | Oxidation of the methyl group to a formyl group. mdpi.comnih.gov |
| 2-Haloazulene | 1. n-Butyllithium 2. N,N-dimethylformamide (DMF) | This compound | Introduction of the formyl group via a lithiated intermediate. acs.org |
Cycloaddition Reactions in Azulene Framework Construction
Cycloaddition reactions are powerful tools for constructing the bicyclic azulene core, offering pathways to derivatives that are otherwise difficult to access.
The [8+2] cycloaddition reaction between 2H-cyclohepta[b]furan-2-ones and various dienophiles is one of the most effective and widely used methods for synthesizing the azulene skeleton. mdpi.comresearchgate.net This method, often referred to as the Yasunami-Takase method when using enamines, provides a versatile route to a wide range of azulene derivatives. mdpi.comresearchgate.net
The reaction mechanism involves the [8+2] cycloaddition of the 2H-cyclohepta[b]furan-2-one with an electron-rich alkene, such as an enamine or enol ether, to form a strained bridged intermediate. mdpi.comresearchgate.net This intermediate then undergoes decarboxylation, followed by the elimination of an amine or alcohol, to yield the aromatic azulene ring system. mdpi.com The choice of substituents on the 2H-cyclohepta[b]furan-2-one and the nature of the reaction partner (e.g., enamines, silyl (B83357) enol ethers, active methylenes) allow for the synthesis of azulenes with diverse functional groups at various positions. mdpi.comrsc.org For example, using enamines derived from cyclic ketones can lead to the formation of benz[a]azulene (B15497227) systems. chemrxiv.orgnih.gov
| 2H-Cyclohepta[b]furan-2-one Derivative | Reaction Partner | Product Type | Reference |
| Unsubstituted or Substituted | Enamines | Substituted Azulenes | mdpi.comresearchgate.net |
| Unsubstituted or Substituted | Enol Ethers | Substituted Azulenes | mdpi.com |
| Unsubstituted or Substituted | Aryl-substituted silyl enol ethers | 2-Arylazulenes | rsc.org |
| Unsubstituted or Substituted | Enamine from 4-tert-butylcyclohexanone | Benz[a]azulenes | chemrxiv.orgnih.gov |
| 3-Formyl-2H-cyclohepta[b]furan-2-one | Active Methylenes | Azulene with Knoevenagel product | nih.gov |
The Diels-Alder reaction, a [4+2] cycloaddition, serves as another important strategy for constructing polycyclic systems that can be transformed into the azulene nucleus. rsc.org While not a direct route to the 10 π-electron azulene system, it is crucial for building precursor molecules. For instance, azulene-substituted compounds have been synthesized via Diels-Alder reactions of azulenyl-acetylenes with dienophiles like tetraphenylcyclopentadienone. researchgate.netdergipark.org.tr
In some synthetic sequences, a diene is reacted with a dienophile to form a six-membered ring, which is then elaborated through multiple steps to construct the fused five- and seven-membered ring system of azulene. rsc.org For example, azulene cross-conjugated phthalimides have been produced through an endo-selective Diels-Alder reaction between azulene-2-aminofurans and maleimide (B117702) derivatives. rsc.org This pathway involves a [4+2] cycloaddition followed by ring-opening, isomerization, and rearomatization. rsc.org Another approach uses halogenated thiophene (B33073) 1,1-dioxides as starting materials, which undergo a series of cycloaddition and elimination reactions to build the azulene framework. tcichemicals.com
Condensation Reactions for Carbaldehyde Incorporation and Derivatization
The aldehyde group in this compound is a reactive handle for further molecular elaboration through various condensation reactions, enabling the synthesis of complex derivatives with extended π-systems. smolecule.com
Aldol (B89426) and Claisen-Schmidt condensations are fundamental carbon-carbon bond-forming reactions that utilize the electrophilicity of the aldehyde group in this compound. The Claisen-Schmidt condensation specifically refers to the reaction between an aldehyde (or ketone) and an aromatic carbonyl compound that lacks an α-hydrogen, or more generally, a cross-aldol reaction. wikipedia.org
In this context, this compound can react with a ketone containing α-hydrogens, such as 2-acetylpyridine, in the presence of a base like sodium hydroxide (B78521). beilstein-journals.org This reaction proceeds via an enolate intermediate from the ketone, which attacks the carbonyl carbon of the azulene aldehyde. The initial aldol addition product readily dehydrates to form an α,β-unsaturated ketone, known as an azulenyl-chalcone. beilstein-journals.orgnih.gov These reactions can be performed conventionally in a solvent or through environmentally friendly mechanochemical methods by grinding the neat reactants. beilstein-journals.org
| Azulene Aldehyde | Ketone | Base | Product Type | Reference |
| Azulene-1-carbaldehyde (B2927733) | 2-Acetylpyridine | NaOH | (E)-3-(Azulen-1-yl)-1-(pyridin-2-yl)prop-2-en-1-one | beilstein-journals.org |
| Azulene-1-carbaldehyde | Various Acetophenones | KOH | Azulene-containing chalcones (Type I) | nih.gov |
| 3-Bromoazulene-1-carbaldehyde | 1-Acetylazulene | N/A | Azulene-containing chalcone (B49325) (Type II) | nih.gov |
This compound and its isomers can readily undergo condensation with active methylene (B1212753) compounds—compounds possessing a CH₂ group flanked by two electron-withdrawing groups. mdpi.comsemanticscholar.org These reactions, often of the Knoevenagel type, are typically catalyzed by a weak base such as pyrrolidine (B122466) or piperidine. oup.com For example, reacting an azaazulene-carbaldehyde with compounds like diethyl malonate, ethyl cyanoacetate, or malononitrile (B47326) leads to the formation of vinylazulene derivatives, which can subsequently cyclize to form fused heterocyclic systems. oup.com
Reactions involving azulenes and acetals are also a key synthetic strategy, particularly in the context of the [8+2] cycloaddition for building the azulene core. mdpi.comnih.gov 2H-cyclohepta[b]furan-2-ones react with acetals (which are in equilibrium with enol ethers at high temperatures) under heating in aprotic solvents to yield azulene derivatives. nih.gov This method is particularly useful for creating cycloalkane-fused azulenes when acetals derived from cyclic ketones are used. nih.gov
Transition Metal-Catalyzed Cross-Coupling Strategies for Azulene Functionalization
Transition metal-catalyzed reactions have become indispensable tools for the functionalization of the azulene scaffold, offering efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation. acs.orgresearchgate.net
Palladium catalysis has been extensively utilized for the formation of carbon-carbon bonds in azulene derivatives. These methods often involve the cross-coupling of pre-functionalized azulenes with various coupling partners. Modern approaches have largely benefited from palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions, which allow for the modular construction of complex azulene-containing structures. beilstein-journals.org
For instance, the synthesis of azuleno[6,5-b]indoles has been achieved through a palladium-catalyzed oxidative ring-closing reaction of 6-(arylamino)azulenes. clockss.org These precursors are prepared from 6-bromoazulenes via an aromatic nucleophilic substitution reaction. clockss.org Another example involves the intramolecular palladium-catalyzed C-H arylation to produce fused azulene-embedded polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org A palladium-catalyzed, intramolecular aromatic C-H alkylation with unactivated alkyl halides has also been described, which is tolerant of various functional groups. core.ac.uk
Table 1: Examples of Palladium-Catalyzed Reactions in Azulene Synthesis
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Oxidative Ring-Closing | 6-(Arylamino)azulenes | Palladium(II) acetate (B1210297) | Azuleno[6,5-b]indoles | clockss.org |
| Intramolecular C-H Arylation | Substituted cyclopentadienes and aldehydes | Pd(PCy3)2Cl2 | Fused azulene-embedded PAHs | beilstein-journals.org |
| Intramolecular C-H Alkylation | Unactivated alkyl halides | Pd(PPh3)4 | Tetrahydroquinoline derivatives | core.ac.uk |
Besides palladium, a variety of other transition metals have been employed to catalyze the functionalization of the azulene core. These metals offer complementary reactivity and have enabled the development of novel synthetic transformations. researchgate.net
Rhodium (Rh) and Iridium (Ir): Iridium-catalyzed C-H borylation of azulene has been reported. researchgate.net
Iron (Fe): The functionalization of azulenes, including guaiazulene (B129963), can be achieved through reaction with cationic η⁵-iron carbonyl diene complexes under mild conditions, yielding coupling products in good to excellent yields (43–98%). acs.orgresearchgate.net
Copper (Cu) and Gold (Au): Gold-catalyzed functionalization of azulene has been achieved using a hypervalent iodonium (B1229267) reagent. researchgate.net Copper(I) in combination with Rhodium(II) has been used for the C-H functionalization of azulene by double carbene insertion with diazo compounds. snnu.edu.cn
Nickel (Ni): Nickel-catalyzed cross-coupling of aryl ethers is a powerful method for forming new C-C and C-heteroatom bonds. researchgate.net
These transition metal-catalyzed reactions provide a versatile toolkit for the synthesis of a wide array of azulene derivatives with diverse functionalities. researchgate.net
Vilsmeier Formylation and Related Electrophilic Substitutions for Aldehyde Generation
The Vilsmeier-Haack reaction is a classic and frequently used method for the formylation of azulenes to produce azulene carbaldehydes. acs.orgmdpi.commdpi.com This electrophilic substitution reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wgtn.ac.nz The reaction proceeds with high regioselectivity, typically at the electron-rich 1- and 3-positions of the azulene ring. acs.org
For example, 2H-cyclohepta[b]furan-2-one derivatives can be converted into azulenes that are subsequently carbonylated at the 1-position with good yields via Vilsmeier formylation to give the corresponding formyl derivatives. nih.gov Similarly, 1,3-dialkylated azulenes have been subjected to the Vilsmeier reaction, resulting in substitution at the 7-position. mdpi.com
Regioselective and Stereoselective Synthetic Approaches to this compound Derivatives
Achieving regioselectivity and stereoselectivity in the synthesis of this compound derivatives is crucial for controlling the properties of the final molecules. Various strategies have been developed to address this challenge.
One approach involves the ring expansion of six-membered carbo- and heterocyclic ring systems. mdpi.comnih.gov For example, polysubstituted azulene derivatives have been synthesized through an organocatalytic (10 + 4) cycloaddition of indene-2-carbaldehyde and chromen-4-one. mdpi.comnih.gov The use of chiral catalysts can induce stereoselectivity in these transformations.
Another strategy relies on the functionalization of pre-existing azulene scaffolds. For instance, a Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene has been established to construct C3-functionalized indole (B1671886) derivatives. researchgate.net The development of conditions for the regio- and stereoselective ring opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes has also been reported, where the substituents on the nitrogen atom and the orientation of the oxirane ring are critical for the reaction outcome. beilstein-journals.org
Multicomponent Reaction Protocols for Azulene Derivatization
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more reactants. tcichemicals.com Several MCRs have been developed for the derivatization of the azulene core.
A notable example is the three-component reaction of an azulene, an aryl glyoxal (B1671930), and a 1,3-dicarbonyl compound. rsc.orgscispace.com This protocol provides access to a series of branched azulene-containing adducts. rsc.orgscispace.com Some of these adducts can be further transformed into azulene-heterocycle conjugates through post-MCR condensations with nitrogen nucleophiles. rsc.orgscispace.comresearchgate.net For instance, reacting the initial adducts with hydrazine (B178648) monohydrate can produce azulene–tetrahydrocinnoline conjugates in high yields. rsc.orgscispace.com Similarly, treatment with aniline (B41778) can yield azulene–dihydroindol-4-one conjugates. rsc.orgscispace.com
Table 2: Three-Component Reaction for Azulene Derivatization
| Azulene Component | Aryl Glyoxal Component | 1,3-Dicarbonyl Component | Product Type | Reference |
| Azulene | Phenyl glyoxal monohydrate | Cyclohexane-1,3-dione | Acyclic adduct | rsc.orgscispace.com |
| Azulene-1-carbaldehyde | Various aryl glyoxals | Barbituric acid derivatives | 1,3-Disubstituted azulene derivatives | scispace.com |
| Ethyl azulene-1-carboxylate | Various aryl glyoxals | Cyclohexane-1,3-diones | 1,3-Disubstituted azulene derivatives | scispace.com |
Strategies for Functionalization of Substituted Azulenes (e.g., Guaiazulene) to Yield Aldehyde Intermediates
Guaiazulene, a naturally occurring and relatively inexpensive alkyl-substituted azulene, serves as a valuable starting material for the synthesis of functionalized azulenes. rsc.orgresearchgate.net Strategies have been developed to selectively functionalize guaiazulene to produce aldehyde intermediates.
One effective method takes advantage of the acidity of the protons on the C4 methyl group of guaiazulene. rsc.orgresearchgate.netscispace.com Deprotonation with a suitable base, followed by reaction with an electrophile, can introduce a functional group at this position. For example, condensation of the C4-methyl group with aldehydes can be achieved, although this often requires thermodynamic control and can lead to mixtures of products. researchgate.netresearchgate.net A more controlled approach involves a two-step sequence of silylation followed by oxidation. This method allows for the concise synthesis of an azulene bearing an aldehyde at the 4-position. scispace.com This aldehyde is a stable building block for further derivatization of the seven-membered ring. rsc.orgresearchgate.netscispace.com
Elucidation of Chemical Reactivity and Reaction Mechanisms of Azulene 2 Carbaldehyde
Electrophilic Aromatic Substitution (SEAr) Patterns on the Azulene (B44059) Scaffold
The azulene nucleus is characterized by a high electron density in the five-membered ring and a corresponding electron deficiency in the seven-membered ring, a consequence of its dipolar nature where a cyclopentadienyl (B1206354) anion is fused to a tropylium (B1234903) cation. researchgate.net This electronic distribution dictates that electrophilic aromatic substitution (SEAr) predominantly occurs on the five-membered ring at the C1 and C3 positions, which are the most nucleophilic sites. nih.govnih.gov
The presence of a carbaldehyde group at the C2 position is expected to influence this general reactivity pattern. The aldehyde group is an electron-withdrawing group through both resonance and inductive effects, which deactivates the aromatic ring towards electrophilic attack. While specific experimental data on the electrophilic substitution of azulene-2-carbaldehyde is not extensively detailed in the reviewed literature, established principles of physical organic chemistry allow for predictions of its reactivity.
Table 1: Predicted Regioselectivity of SEAr on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
|---|---|---|
| Nitrating agent (e.g., HNO₃/H₂SO₄) | 1-Nitrothis compound and/or 3-Nitrothis compound | Attack at the most nucleophilic positions of the five-membered ring, influenced by the deactivating aldehyde group. |
| Halogenating agent (e.g., Br₂/FeBr₃) | 1-Bromothis compound and/or 3-Bromothis compound | Similar to nitration, substitution is expected on the electron-rich five-membered ring. |
Nucleophilic Addition and Substitution Reactions at Specific Azulene Positions
In contrast to electrophilic attack, nucleophilic reactions on the azulene scaffold are directed towards the electron-deficient seven-membered ring. researchgate.net Nucleophilic addition typically occurs at the C4, C6, and C8 positions. The presence of an electron-withdrawing group on the five-membered ring, such as the carbaldehyde at C2, is known to enhance the reactivity of the seven-membered ring towards nucleophiles. researchgate.net
For this compound, two primary sites are susceptible to nucleophilic attack: the carbonyl carbon of the aldehyde group and the electron-poor positions of the seven-membered ring. Strong nucleophiles, such as organolithium and Grignard reagents, are well-known to add to aldehydes to form secondary alcohols upon workup. nih.govrsc.orgnih.govresearchgate.net It is therefore expected that these reagents would react readily with the aldehyde functionality of this compound.
Simultaneously, these strong nucleophiles could also add to the C4, C6, or C8 positions of the azulene ring. The reaction pathway would likely be dependent on factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, sterically hindered nucleophiles might preferentially attack the less hindered positions on the seven-membered ring.
Nucleophilic aromatic substitution (SNAr) on the azulene core is less common and typically requires the presence of a good leaving group and strong activation by electron-withdrawing substituents. A 2-chloroazulene (B13735303) derivative bearing electron-withdrawing groups at the 1 and 3 positions has been shown to undergo nucleophilic substitution at the C2 position. acs.org This suggests that if a suitable leaving group were present on the this compound molecule, SNAr reactions could be feasible.
Reactivity of the Aldehyde Moiety: Condensation, Oxidation, and Reduction Pathways
The aldehyde group of this compound is expected to undergo a variety of reactions typical of aromatic aldehydes.
Condensation Reactions:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This compound is expected to react with reagents like malonic acid or diethyl malonate to form azulen-2-ylmethylidene derivatives. mdpi.comresearchgate.netnih.govsemanticscholar.org
Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. This compound would be expected to react with phosphorus ylides to yield 2-vinylazulene derivatives. For example, azulene-1-carbaldehyde (B2927733) is known to react with benzylphosphonium salts to produce (Z)/(E)-1-styrylazulenes, and a similar outcome can be anticipated for the 2-isomer. nih.govnih.govnih.govmdpi.com
Perkin Reaction: This reaction produces an α,β-unsaturated aromatic acid from an aromatic aldehyde and an acid anhydride (B1165640) in the presence of the alkali salt of the acid. This compound could potentially undergo the Perkin reaction with acetic anhydride and sodium acetate (B1210297) to yield azulene-2-acrylic acid. acs.orgresearchgate.netnih.govrsc.org
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. researchgate.netmdpi.comresearchgate.netrsc.org Thus, treatment of this compound with concentrated potassium hydroxide (B78521) would be expected to produce azulen-2-ylmethanol and potassium azulene-2-carboxylate.
Oxidation and Reduction Pathways:
The aldehyde group of this compound can be readily oxidized to a carboxylic acid and reduced to a primary alcohol.
Oxidation: Mild oxidizing agents, such as silver oxide (Tollens' reagent) or potassium permanganate, can be used to convert this compound into azulene-2-carboxylic acid.
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, azulen-2-ylmethanol, can be achieved using a variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Table 2: Summary of Reactions of the Aldehyde Moiety of this compound
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(COOH)₂), weak base | Azulen-2-ylmethylidene derivative |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | 2-Vinylazulene derivative |
| Perkin Reaction | Acetic anhydride, sodium acetate | Azulene-2-acrylic acid |
| Cannizzaro Reaction | Concentrated KOH | Azulen-2-ylmethanol and Potassium azulene-2-carboxylate |
| Oxidation | Tollens' reagent (Ag(NH₃)₂⁺) | Azulene-2-carboxylic acid |
Formation and Reactivity of Azulenyl Carbocations and Carbanions
Azulenyl Carbocations:
The formation of highly stabilized carbocations is a characteristic feature of azulene chemistry. An α-carbocation at the C1 or C3 position of the azulene ring is significantly stabilized by resonance, involving the formation of an aromatic tropylium cation in the seven-membered ring. acs.org
A general method for the preparation of persistent azulenyl carbocations involves the reaction of an azulene with an aldehyde in the presence of a Brønsted acid with a non-coordinating anion (e.g., HBF₄ or HPF₆). acs.orgmdpi.com The reaction proceeds via protonation of the aldehyde, which then undergoes an electrophilic aromatic substitution reaction with the nucleophilic C1 position of the azulene to form an α-azulenyl alcohol. Subsequent protonation of the alcohol and loss of water generates the stable azulenyl carbocation. acs.org While this reaction typically involves an unsubstituted azulene reacting with an external aldehyde, the principles can be extended to understand the potential reactivity of this compound itself. Protonation of the aldehyde group of this compound would increase the electrophilicity of the carbonyl carbon, but intramolecular attack from the azulene ring is less likely. More relevant is the reaction of other azulenes with this compound to form diarylmethylium cations.
These azulenyl carbocations are stable species that can be isolated as salts and are characterized by intense colors due to their extended conjugation. They can react with nucleophiles to form new C-C or C-heteroatom bonds, and their reduction can lead to the formation of azulenyl(aryl)methylenes. acs.org
Azulenyl Carbanions:
The formation of a carbanion directly from this compound, for example by deprotonation of a C-H bond, would be challenging. However, the generation of an azulene radical anion or dianion has been postulated in magnesium-promoted reduction and coupling reactions. rsc.org These species exhibit nucleophilic character and can react with electrophiles. While specific studies on azulenyl carbanions derived from this compound are scarce, the generation of such species through indirect methods like halogen-metal exchange on a suitable precursor remains a plausible synthetic strategy.
C-H Activation Mechanisms in Azulene Functionalization
Direct C-H bond functionalization is a powerful tool in modern organic synthesis for its atom economy. This approach has been successfully applied to the azulene scaffold, primarily through transition-metal catalysis.
Palladium- and rhodium-catalyzed C-H activation reactions have been developed for azulenes. A key strategy involves the use of a directing group, which coordinates to the metal catalyst and directs the C-H activation to a specific position, typically ortho to the directing group. Carboxylic acid groups have been shown to be effective directing groups in the palladium-catalyzed C-H arylation of azulenes. For instance, 1-azulene carboxylic acid can be arylated at the C2 position. acs.orgresearchgate.net The reactivity for this directed C-H activation has been observed to follow the order: azulene-6-carboxylic acid > azulene-1-carboxylic acid > azulene-2-carboxylic acid. researchgate.net This suggests that while a directing group at the C2 position is less effective than at other positions, C-H activation is still feasible.
Although there are no direct reports on the C-H activation of this compound, it is reasonable to infer its potential reactivity based on the results with azulene-2-carboxylic acid. The aldehyde group, being a potential coordinating group for a transition metal, could direct C-H activation to the C1 or C3 positions.
Another important C-H functionalization reaction is the iridium-catalyzed C-H borylation, which introduces a versatile boronate ester group onto the azulene ring. researchgate.netmdpi.com This reaction often proceeds with high regioselectivity, favoring the sterically most accessible C-H bonds. For azulene itself, this would likely be the C1/C3 positions. The presence of the aldehyde group at C2 would influence the regioselectivity of such a reaction.
Table 3: Potential C-H Activation Pathways for this compound
| Catalytic System | Potential Reaction | Expected Product |
|---|---|---|
| Pd(OAc)₂ / Ligand / Oxidant | Direct Arylation | 1-Aryl- and/or 3-Arylthis compound |
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping
Halogen-metal exchange is a fundamental reaction in organometallic chemistry for the preparation of organolithium and Grignard reagents from organic halides. researchgate.net This reaction is particularly useful for creating carbon nucleophiles at specific positions on an aromatic or heterocyclic ring. The reaction is typically fast, especially at low temperatures, and often proceeds with retention of configuration. researchgate.netresearchgate.net
While there are no specific reports on halogen-metal exchange reactions performed directly on a halogenated derivative of this compound, the feasibility of this reaction on the azulene scaffold has been demonstrated. For example, 2- and 6-iodoazulene can undergo halogen-metal exchange with n-butyllithium to form the corresponding azulenyllithium species. These intermediates can then be trapped with electrophiles, such as DMF, to yield this compound and azulene-6-carbaldehyde, respectively. rsc.org
Based on these precedents, it is scientifically plausible that a halo-substituted this compound, for instance, 1-bromothis compound, could undergo halogen-metal exchange. A significant consideration would be the potential for the organolithium reagent to add to the aldehyde group. However, the literature indicates that lithium-halogen exchange is often kinetically favored over nucleophilic addition, particularly at very low temperatures (e.g., -78 °C to -100 °C). mdpi.com
Therefore, under carefully controlled low-temperature conditions, it is expected that treatment of a halo-azulene-2-carbaldehyde with an organolithium reagent like n-butyllithium or t-butyllithium would lead to the formation of a lithiated this compound intermediate. This highly reactive organometallic species could then be trapped by a variety of electrophiles to introduce a wide range of functional groups at the position of the original halogen.
Table 4: Hypothetical Halogen-Metal Exchange and Electrophilic Trapping of 1-Bromothis compound
| Electrophile | Reagent | Expected Product |
|---|---|---|
| Proton | H₂O | This compound |
| Methyl | CH₃I | 1-Methylthis compound |
| Carbonyl | (CH₃)₂CO | 1-(1-Hydroxy-1-methylethyl)this compound |
Intramolecular Cyclization Reactions and Ring Transformations
Derivatives of this compound can serve as precursors for intramolecular cyclization reactions to construct fused polycyclic systems. The reactivity of functional groups at the C1 and C2 positions is particularly useful for building new rings onto the five-membered ring of the azulene nucleus.
A notable example is the Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulenes, which can be prepared from 2-haloazulenes. This reaction leads to the formation of azuleno[2,1-b]quinolones, a class of azulene-fused heterocyclic compounds. researchgate.netmdpi.comrsc.org This demonstrates that a substituent at the C2 position can effectively participate in a ring-closing reaction onto the C1 position. This compound could be a starting material for the synthesis of the requisite 2-arylaminoazulene precursors via reductive amination.
Furthermore, rhodium- and iridium-catalyzed oxidative [4+2] and [2+2+2] cyclization reactions of azulene carboxylic acids with alkynes have been reported to produce azulenolactones and benzoazulenes, respectively. researchgate.net These reactions proceed via C-H activation and demonstrate that a functional group at the C2 position (in the case of azulene-2-carboxylic acid) can direct the formation of fused ring systems. The aldehyde group of this compound could be oxidized to the carboxylic acid to access these transformations.
In addition to the construction of fused rings, transformations of the azulene skeleton itself are also known. A transition metal-catalyzed ring expansion of the five-membered ring of azulene has been reported, which provides access to 6,7-bicyclic compounds. rsc.org This reaction proceeds via the reaction of azulene with a diazo reagent in the presence of a copper catalyst. This demonstrates that the azulene core itself can undergo significant structural reorganization under appropriate reaction conditions.
Table 5: Examples of Intramolecular Cyclization and Ring Transformations of Azulene Derivatives
| Starting Material Type | Reaction | Product Type |
|---|---|---|
| 2-Arylaminoazulene | Brønsted acid-catalyzed cyclization | Azuleno[2,1-b]quinolone |
| Azulene-2-carboxylic acid | Rh-catalyzed oxidative [4+2] cyclization with alkyne | Azulenolactone |
| Azulene-2-carboxylic acid | Ir-catalyzed [2+2+2] cyclization with alkyne | Benzoazulene |
Advanced Spectroscopic and Computational Investigations of Azulene 2 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chemical Shift Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For azulene-2-carbaldehyde, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom, respectively. The position of the aldehyde substituent on the azulene (B44059) core significantly influences the chemical shifts (δ) of the ring protons and carbons due to its electron-withdrawing nature.
While specific experimental data for this compound is not detailed in the provided search results, analysis of related formylazulene isomers provides insight into the expected spectral characteristics. The aldehyde proton itself is expected to appear at a significantly downfield chemical shift, typically in the range of δ 9-10 ppm. The chemical shifts of the protons on the azulene scaffold are influenced by the position of the formyl group, which perturbs the electron density of the bicyclic system. For instance, in related isomers like 5-formylazulene and 6-formylazulene, the protons on both the five- and seven-membered rings show distinct chemical shifts and coupling constants that allow for their specific assignment thejamesonlab.com.
Structural elucidation is further confirmed by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively hyphadiscovery.comcore.ac.uk. These experiments are crucial for assigning the signals of the complex, non-symmetric azulene ring system.
| Compound | CHO | Ring Protons | Reference |
|---|---|---|---|
| 5-Formylazulene | 10.06 (s) | 8.87 (C4-H, s), 8.48 (C6-H, d), 8.14 (C8-H, d), 8.00 (C2-H, t), 7.79 (C3-H, d), 7.64 (C1-H, d), 7.35 (C7-H, t) | thejamesonlab.com |
| 6-Formylazulene | 10.11 (s) | 8.56 (C4-H, C8-H, d), 8.12 (C2-H, t), 7.73 (C5-H, C7-H, d), 7.53 (C1-H, C3-H, d) | thejamesonlab.com |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Excited State Analysis
The electronic properties of azulene are distinct from its isomer, naphthalene. Azulene's characteristic deep blue color is a result of a low-energy electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to the S₀ → S₁ transition, which absorbs light in the visible region of the spectrum rsc.orgresearchgate.net. Furthermore, azulene exhibits anomalous fluorescence, emitting from the second excited singlet state (S₂) to the ground state (S₀), a violation of Kasha's rule thejamesonlab.comrsc.org.
The introduction of a carbaldehyde group at the 2-position modifies the electronic structure of the azulene chromophore. As an electron-withdrawing group, it is expected to perturb the energies of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). UV-Vis spectroscopy of this compound would reveal multiple absorption bands corresponding to different electronic transitions (e.g., S₀→S₁, S₀→S₂).
Comparative data from other formylazulene isomers demonstrates the sensitivity of the absorption spectrum to the substituent's position. For example, 5-formylazulene shows a long-wavelength absorption maximum at 564 nm, while 6-formylazulene's is shifted to 654 nm thejamesonlab.com. These shifts are directly related to how the substituent affects the HOMO-LUMO energy gap.
Fluorescence spectroscopy provides insight into the excited-state dynamics. Analysis of this compound would determine if the characteristic S₂ fluorescence of the azulene core is retained, quenched, or otherwise modified by the carbaldehyde group thejamesonlab.com. The solvent environment can also influence both the absorption and fluorescence spectra, causing shifts in the peak positions researchgate.net.
| Compound | Solvent | Absorption Maxima (nm) | Reference |
|---|---|---|---|
| 5-Formylazulene | CH₂Cl₂ | 284, 297, 322, 388, 564 | thejamesonlab.com |
| 6-Formylazulene | CH₂Cl₂ | 289, 336, 352, 368, 654 | thejamesonlab.com |
Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₈O), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 156.0575 g/mol guidechem.comnih.gov.
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation through various pathways. For aldehydes, characteristic fragmentation patterns include whitman.edu:
α-cleavage: Loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺.
β-cleavage: Loss of the entire formyl group (•CHO) to form an [M-29]⁺ ion. This would result in the formation of the azulene cation radical.
Loss of Carbon Monoxide: A rearrangement can lead to the elimination of a neutral carbon monoxide (CO) molecule, resulting in an [M-28]⁺˙ ion.
The fragmentation of the azulene ring system itself can also occur, though it is a relatively stable aromatic structure researchgate.netresearchgate.net. The relative abundance of the molecular ion peak and the various fragment ions in the mass spectrum provides a fingerprint for the molecule's structure.
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 156 | [C₁₁H₈O]⁺˙ | Molecular Ion (M⁺˙) |
| 155 | [C₁₁H₇O]⁺ | Loss of H• (α-cleavage) |
| 128 | [C₁₀H₈]⁺˙ | Loss of CO (rearrangement) |
| 127 | [C₁₀H₇]⁺ | Loss of •CHO (β-cleavage) |
Density Functional Theory (DFT) Calculations and Molecular Orbital Theory
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the properties of molecules, complementing and guiding experimental findings arxiv.org.
DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the geometry with the minimum electronic energy. This process, known as geometry optimization, provides precise predictions of bond lengths, bond angles, and dihedral angles. The introduction of the carbaldehyde group at the C-2 position, a site with a large LUMO coefficient in the parent azulene, is predicted to cause subtle changes in the geometry of the bicyclic ring system compared to unsubstituted azulene researchgate.net. Functionals such as B3LYP are commonly used for such calculations, providing accurate geometries for organic molecules mdpi.com.
Molecular Orbital (MO) theory helps explain the electronic behavior of this compound. A key feature of azulene is its small HOMO-LUMO energy gap, which is responsible for its color rsc.orgmdpi.com. In azulene, the HOMO is primarily localized on the five-membered ring, while the LUMO is concentrated on the seven-membered ring thejamesonlab.commdpi.com.
The electron-withdrawing carbaldehyde group at the 2-position is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This change directly impacts the HOMO-LUMO gap, which in turn affects the color and electronic properties of the molecule. DFT calculations can precisely quantify the energies of these frontier orbitals. Furthermore, a strong linear correlation has been established between DFT-calculated HOMO/LUMO energies and experimentally measured redox potentials for many aromatic systems nih.govscielo.org.zaelsevierpure.com. The calculated HOMO energy correlates with the oxidation potential, while the LUMO energy correlates with the reduction potential. This allows for the theoretical prediction of the electrochemical behavior of this compound.
DFT methods are highly effective at predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which can be directly compared to the absorption maxima observed in experimental UV-Vis spectra mdpi.comnih.gov. This allows for the assignment of specific absorption bands to particular electronic transitions (e.g., HOMO→LUMO, HOMO→LUMO+1).
Similarly, NMR chemical shifts can be calculated with high accuracy using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) approach beilstein-journals.orgosti.gov. The calculation involves placing the optimized molecular structure in a simulated magnetic field and computing the magnetic shielding for each nucleus. These theoretical values, when scaled or referenced against a standard compound like tetramethylsilane (B1202638) (TMS), often show excellent agreement with experimental data, aiding in the definitive assignment of complex NMR spectra osti.gov.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for investigating the electronic excited states of molecules. nih.gov This approach is particularly valuable for understanding the absorption spectra and photophysical properties of compounds like this compound. By solving the time-dependent Kohn-Sham equations, TD-DFT can predict the vertical excitation energies, which correspond to the absorption maxima in an experimental UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of these absorptions. researchgate.net
The electronic transitions in azulene and its derivatives are of significant interest due to azulene's violation of Kasha's rule, exhibiting fluorescence from its second excited state (S2). thejamesonlab.com The introduction of a carbaldehyde group at the 2-position is expected to perturb the electronic structure of the parent azulene core, influencing the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). odinity.com This, in turn, affects the energies and characteristics of the electronic transitions.
For this compound, TD-DFT calculations can elucidate the nature of the low-lying excited states. The primary electronic transitions in the visible and near-ultraviolet regions are typically of π → π* character, involving the promotion of an electron from a bonding or non-bonding π orbital to an antibonding π* orbital. The formyl substituent, being an electron-withdrawing group, can modulate the charge distribution in both the ground and excited states, leading to shifts in the absorption bands compared to unsubstituted azulene. thejamesonlab.com
A theoretical investigation using TD-DFT would typically involve optimizing the ground-state geometry of this compound and then calculating the vertical excitation energies and oscillator strengths for a number of the lowest singlet excited states. The results of such a calculation would allow for the assignment of the observed absorption bands in the experimental spectrum to specific electronic transitions. For instance, the S0 → S1 transition in azulenes, which is responsible for their characteristic blue color, is often dominated by the HOMO → LUMO excitation. researchgate.net Higher energy transitions, such as S0 → S2, may involve contributions from other molecular orbitals, like HOMO-1 → LUMO or HOMO → LUMO+1. researchgate.net
Based on computational studies of azulene and its formylated isomers, a representative set of TD-DFT results for this compound can be predicted. nih.govthejamesonlab.com The following table illustrates the expected low-energy electronic transitions, their corresponding excitation energies, oscillator strengths, and the primary molecular orbital contributions. It is important to note that these are illustrative values based on trends observed for similar azulenic systems, as specific computational data for this compound is not extensively reported.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|---|
| S1 | ~1.95 | ~636 | ~0.02 | HOMO → LUMO |
| S2 | ~3.40 | ~365 | ~0.08 | HOMO-1 → LUMO, HOMO → LUMO+1 |
| S3 | ~4.10 | ~302 | ~0.5 | HOMO → LUMO+1, HOMO-1 → LUMO |
| S4 | ~4.55 | ~272 | ~1.1 | HOMO-1 → LUMO+1 |
The data presented in the table highlights several key features. The first excited state (S1) is predicted to have a low oscillator strength, which is characteristic of the S0 → S1 transition in the azulene chromophore. researchgate.net The second excited state (S2) is also relatively weak, while the higher-energy transitions (S3 and S4) are predicted to be much more intense. The specific energies and oscillator strengths will be sensitive to the computational level of theory, including the choice of functional and basis set. researchgate.net The analysis of the orbital contributions provides a qualitative understanding of the electronic redistribution upon photoexcitation. For this compound, the presence of the formyl group is expected to influence the localization of the frontier molecular orbitals, which can be visualized to further understand the charge transfer character of the electronic transitions.
Research Paradigms in Materials Science and Organic Electronics Utilizing Azulene 2 Carbaldehyde
Functional Dyes and Pigments Based on Azulene-2-carbaldehyde Derivatives
The unique molecular and electronic structure of azulene (B44059), a non-benzenoid aromatic hydrocarbon isomer of naphthalene, makes it a compelling building block for functional dyes and pigments. researchgate.netresearchgate.net Unlike its colorless isomer, azulene is intensely blue, a result of a narrow HOMO-LUMO energy gap that leads to weak light absorption in the red region of the visible spectrum (S0→S1 transition) and strong absorption in the yellow-orange region (S0→S2 transition). rhhz.netresearchgate.net A particularly notable characteristic is its "anomalous" fluorescence from the second excited state (S2) to the ground state (S0), which violates Kasha's rule. researchgate.netrsc.org These intrinsic photophysical properties, coupled with a significant dipole moment (1.08 D), provide a versatile platform for the design of novel chromophores. researchgate.netrsc.org
This compound, featuring a reactive aldehyde group at the 2-position of the azulene core, serves as a crucial starting material for the synthesis of advanced functional dyes. smolecule.commdpi.com The aldehyde functionality allows for the extension of the π-conjugated system through various chemical reactions, such as Knoevenagel or aldol (B89426) condensations. mdpi.com This derivatization is a key strategy for tuning the optical and electronic properties of the resulting molecules, enabling the creation of dyes and pigments with tailored absorption and emission characteristics for specific applications in materials science and organic electronics. researchgate.netnih.gov
Research Findings in Dye Synthesis and Properties
Research has demonstrated that the attachment of different electron-donating or electron-withdrawing groups to the azulene core via the carbaldehyde linker allows for precise control over the molecule's energy levels. The color of azulene derivatives can be readily tuned by the choice of substituents and their position on the azulene ring. researchgate.netacs.org For instance, electron-withdrawing groups at the 1- and 3-positions can increase the S0-S1 energy gap, shifting the color. researchgate.net While many studies focus on derivatization at the more electron-rich 1- and 3-positions, the 2-position offers a unique conjugation pathway for creating novel dye structures. rsc.org
A common synthetic route involves the reaction of an azulene aldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacrylic acid, to form donor-π-acceptor (D-π-A) dyes. rsc.orgresearchgate.net In these structures, the azulene moiety typically acts as the electron donor, the conjugated bridge serves as the π-spacer, and the cyanoacrylic acid group functions as both the electron acceptor and the anchoring group for binding to semiconductor surfaces like titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs). rhhz.netrsc.orgresearchgate.net
The photophysical and electrochemical properties of such azulene-based dyes are central to their function. Key parameters include the maximum absorption wavelength (λmax), molar extinction coefficient (ε), and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties dictate the light-harvesting efficiency and the feasibility of electron transfer processes in electronic devices.
For example, a study on new azulene-based dye molecules for DSSCs revealed that extending the conjugated side chain shifts the photoelectric response to longer wavelengths, enhancing the short-circuit photocurrent. rsc.org The research also found that electron injection efficiencies varied with excitation wavelength, suggesting direct electron injection from the S2 state of these dye molecules. rsc.org
The table below summarizes the properties of several azulene-based dyes synthesized from azulene aldehyde precursors, illustrating how structural modifications impact their key characteristics.
| Dye/Pigment Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | HOMO (eV) | LUMO (eV) | Application Highlight |
| Azu-1 (3-(azulen-1-yl)-2-cyanoacrylic acid) | 412 | 22,100 | -5.46 | -2.99 | DSSC Sensitizer rsc.org |
| Guai-1 (3-(7-isopropyl-1,4-dimethylazulen-3-yl)-2-cyanoacrylic acid) | 425 | 24,900 | -5.13 | -2.93 | DSSC Sensitizer rsc.org |
| Azu-2 (5-(azulen-1-yl)-2-cyanopenta-2,4-dienoic acid) | 448 | 40,300 | -5.35 | -3.12 | DSSC Sensitizer rsc.org |
| Guai-2 (5-(7-isopropyl-1,4-dimethylazulen-3-yl)-2-cyanopenta-2,4-dienoic acid) | 465 | 45,700 | -5.04 | -3.07 | DSSC Sensitizer rsc.org |
This data is representative of dyes derived from azulene aldehydes and is intended to illustrate the structure-property relationships in this class of compounds.
These findings underscore the potential of using this compound as a foundational molecule. By synthetically modifying its structure, researchers can develop a wide array of functional dyes and pigments with properties fine-tuned for applications ranging from solar energy conversion to molecular sensors and organic light-emitting diodes (OLEDs). nih.govmdpi.com The inherent characteristics of the azulene core, combined with the synthetic versatility of the carbaldehyde group, continue to drive innovation in the field of organic functional materials. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Azulene-2-carbaldehyde to improve yield and purity?
- Methodological Answer : Synthesis optimization involves testing solvent systems (e.g., DMF vs. THF), catalyst selection (e.g., Pd-based catalysts for cross-coupling), and temperature control. Characterization via NMR and HPLC can validate purity. For reproducibility, document reaction conditions (stoichiometry, inert atmosphere) and compare yields across trials .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the azulene core, while FT-IR confirms aldehyde functional groups. NMR resolves carbaldehyde proton environments. Pair these with X-ray crystallography for absolute configuration validation .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and humidity. Monitor degradation via TLC and mass spectrometry. Store samples in inert atmospheres (argon) at 2–8°C to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
